Buccalin
Overview
Description
Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It contains inactivated bacterial bodies from species such as Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae . This compound is primarily used for the prophylaxis of recurrent respiratory tract infections .
Preparation Methods
Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound include Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae . These bacteria are cultured, harvested, and then subjected to heat inactivation to ensure they are no longer viable but still capable of stimulating the immune system . The inactivated bacterial bodies are then formulated into a medicinal product for administration .
Chemical Reactions Analysis
Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small molecule compounds. Instead, its primary function is to interact with the immune system. The inactivated bacterial components in this compound stimulate the immune system by activating immunocompetent cells, particularly in the region of the Peyer’s patches . This activation leads to an enhanced immune response against respiratory pathogens .
Scientific Research Applications
Buccalin has been extensively studied for its role in the prophylaxis of recurrent respiratory tract infections . It has been shown to significantly reduce the number of days with infectious episodes in patients with recurrent respiratory tract infections . This compound is also used in clinical studies to evaluate its efficacy and safety in preventing acute exacerbations in patients with chronic obstructive pulmonary disease . Additionally, this compound has been investigated for its potential to boost the immune system in various clinical settings .
Mechanism of Action
The mechanism of action of Buccalin involves the activation of the immune system. The inactivated bacterial bodies in this compound stimulate the immune system by activating immunocompetent cells in the Peyer’s patches . This activation leads to the production of antibodies and other immune responses that help protect against respiratory pathogens . This compound’s ability to enhance the immune response makes it effective in reducing the frequency and severity of respiratory infections .
Comparison with Similar Compounds
Buccalin is unique in its composition and mechanism of action compared to other immune-stimulants. Similar compounds include other bacterial lysates such as OM-85 and Broncho-Vaxom, which also contain inactivated bacterial components and are used for the prevention of respiratory infections . this compound’s specific combination of bacterial species and its method of preparation make it distinct . The buccalins and myomodulins are families of peptides originally isolated from the accessory radula closer nerve-muscle system of the marine mollusc Aplysia californica . These peptides have pronounced physiological actions on nerve and muscle preparations and function as cotransmitters or neuromodulators .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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